molecular formula C25H25N3O5S B2539137 N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-07-5

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2539137
CAS No.: 899942-07-5
M. Wt: 479.55
InChI Key: RFALQRHEIZLLFZ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Biological Activity

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C25H25N3O5SC_{25}H_{25}N_{3}O_{5}S with a molecular weight of approximately 479.5 g/mol. Its structure includes:

  • Methoxybenzyl group
  • Tetrahydrofuran moiety
  • Benzofuro-pyrimidine structure

These features contribute to its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activities

Research indicates that compounds with similar structures to N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a variety of biological activities:

Compound Class Structural Features Biological Activity
4-Oxoquinazoline DerivativesQuinazoline coreAnticancer, antimicrobial
Benzofuro-Pyrimidine AnaloguesSimilar fused ring systemEnzyme inhibition
Tetrahydrofuran-based CompoundsContain tetrahydrofuran ringVarious biological activities

The biological activity of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to selectively inhibit pathways such as PI3K/Akt and ERK, which are crucial in cancer cell proliferation.
  • Synergistic Effects : Studies suggest that this compound may work synergistically with other agents (e.g., gefitinib) to enhance cytotoxic effects against specific cancer cell lines like MDA-MB-468.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on various cancer cell lines. The findings indicated:

  • A significant reduction in cell viability in MDA-MB-468 cells compared to control groups.

Selectivity and Efficacy

The compound demonstrated a tumor-selectivity ratio ranging from 1.07 to over 10. This suggests a higher efficacy against certain cancer types while minimizing effects on normal cells.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)33-23(22)24(30)28(25)14-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFALQRHEIZLLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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